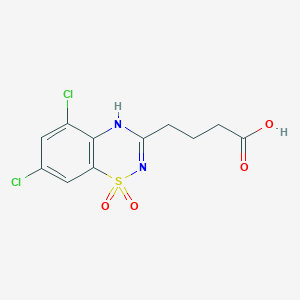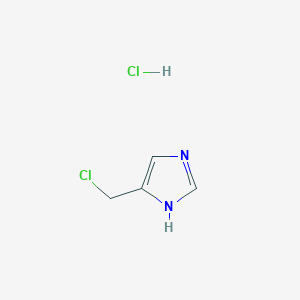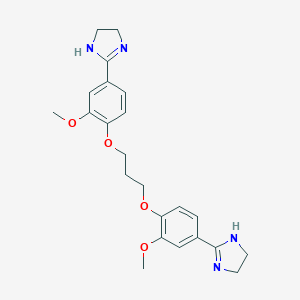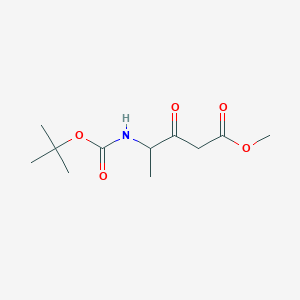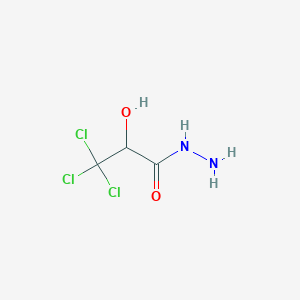
3,3,3-Trichloro-2-hydroxypropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trichloro-2-hydroxypropanehydrazide, also known as TCHP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TCHP is a hydrazide derivative of trichlorohydrin and is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide is not well understood. However, it has been suggested that 3,3,3-Trichloro-2-hydroxypropanehydrazide may act as a nucleophile and react with electrophilic compounds to form stable adducts. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been reported to inhibit the growth of various microorganisms by disrupting their cell walls.
Effets Biochimiques Et Physiologiques
3,3,3-Trichloro-2-hydroxypropanehydrazide has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. However, its long-term effects on human health are not well understood. 3,3,3-Trichloro-2-hydroxypropanehydrazide has been reported to have antioxidant and antifungal properties. It has also been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3,3-Trichloro-2-hydroxypropanehydrazide in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, 3,3,3-Trichloro-2-hydroxypropanehydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 3,3,3-Trichloro-2-hydroxypropanehydrazide also has limited stability and can degrade over time, which can affect the reliability of experimental results.
Orientations Futures
There are several future directions for the use of 3,3,3-Trichloro-2-hydroxypropanehydrazide in scientific research. One potential application is in the synthesis of novel organic compounds with potential therapeutic properties. 3,3,3-Trichloro-2-hydroxypropanehydrazide could also be used as a starting material in the synthesis of new heterocyclic compounds. Additionally, further research is needed to understand the mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide and its potential effects on human health.
In conclusion, 3,3,3-Trichloro-2-hydroxypropanehydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its low toxicity, ease of synthesis, and potential therapeutic properties make it an attractive compound for further research. However, more studies are needed to understand its mechanism of action and long-term effects on human health.
Méthodes De Synthèse
3,3,3-Trichloro-2-hydroxypropanehydrazide can be synthesized by reacting trichlorohydrin with hydrazine hydrate in the presence of a catalyst. The reaction occurs at a temperature of 70-80°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization to obtain 3,3,3-Trichloro-2-hydroxypropanehydrazide in its pure form.
Applications De Recherche Scientifique
3,3,3-Trichloro-2-hydroxypropanehydrazide has been used in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds such as hydrazones, hydrazides, and Schiff bases. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been used as a reagent in the synthesis of biologically active molecules such as antifungal and antibacterial agents. Furthermore, 3,3,3-Trichloro-2-hydroxypropanehydrazide has been used as a starting material in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
19836-22-7 |
|---|---|
Nom du produit |
3,3,3-Trichloro-2-hydroxypropanehydrazide |
Formule moléculaire |
C3H5Cl3N2O2 |
Poids moléculaire |
207.44 g/mol |
Nom IUPAC |
3,3,3-trichloro-2-hydroxypropanehydrazide |
InChI |
InChI=1S/C3H5Cl3N2O2/c4-3(5,6)1(9)2(10)8-7/h1,9H,7H2,(H,8,10) |
Clé InChI |
WCOCRIXTXPYJAI-UHFFFAOYSA-N |
SMILES |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
SMILES canonique |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
Synonymes |
3,3,3-Trichloro-2-hydroxypropionic acid hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



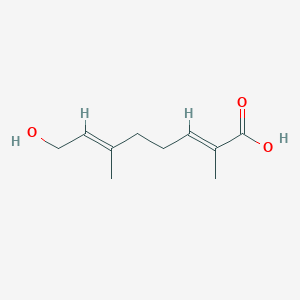

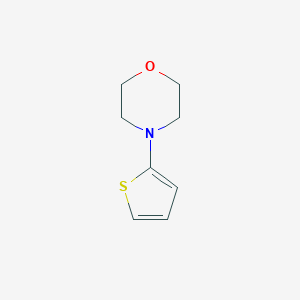
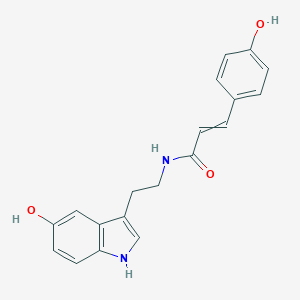
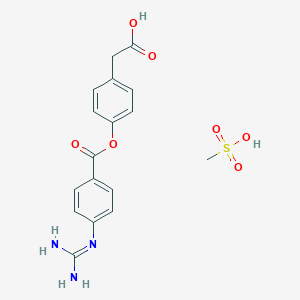
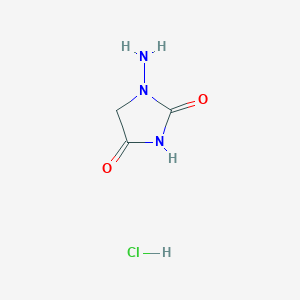
![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
